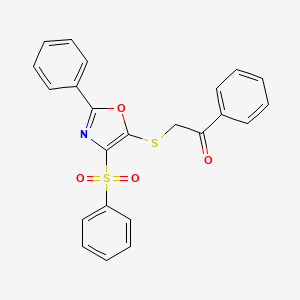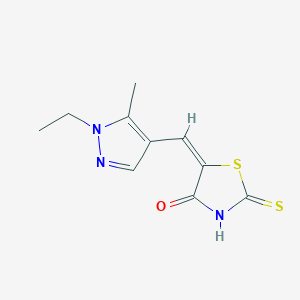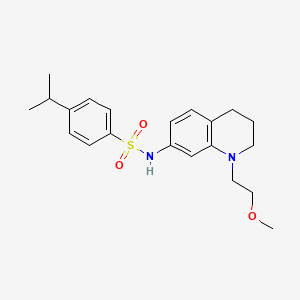![molecular formula C17H15ClFN5O2 B2813629 3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-48-9](/img/structure/B2813629.png)
3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques like X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Without specific information, it’s challenging to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Antidepressant and Anxiolytic Potential : A study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressants. They found that certain derivatives showed promising results in preliminary pharmacological in vivo studies as potential antidepressants and anxiolytics (Zagórska et al., 2016).
Neurodegenerative Disease Treatment : Załuski et al. (2019) explored derivatives of this compound as dual-target-directed ligands with potential application in treating neurodegenerative diseases like Parkinson's disease. They focused on compounds that exhibited antagonistic activity against the A2A adenosine receptor and inhibited monoamine oxidase B (Załuski et al., 2019).
Pulmonary Fibrosis Treatment : Kim et al. (2019) studied a novel imidazopurine compound, specifically 3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, for its efficacy in treating pulmonary fibrosis. The study found significant inhibition of fibrotic markers in human lung fibroblasts and a reduction in fibrotic areas in a murine model (Kim et al., 2019).
Anticonvulsant Activity : Kelley et al. (1995) synthesized and tested analogues of this compound for anticonvulsant activity. They found that certain derivatives were effective in protecting rats against seizures induced by electroshock, suggesting their potential use in epilepsy treatment (Kelley et al., 1995).
Adenosine Receptor Antagonists : Baraldi et al. (2005) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4-diones and found some to be potent and selective antagonists of the A3 adenosine receptor. These findings highlight potential applications in conditions where modulation of adenosine receptor activity is beneficial (Baraldi et al., 2005).
Metabolic Stability and Cell Permeability : Zagórska et al. (2018) investigated the metabolic stability and cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. They identified derivatives with promising pharmacokinetic properties, indicating potential for development as psychotropic agents (Zagórska et al., 2018).
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O2/c1-8-9(2)24-13-14(21-16(24)20-8)22(3)17(26)23(15(13)25)7-10-11(18)5-4-6-12(10)19/h4-6H,7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTPZPGNDGMMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-1-(4-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813547.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813551.png)
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2813555.png)
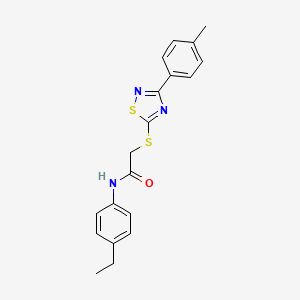
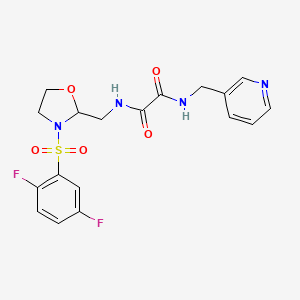
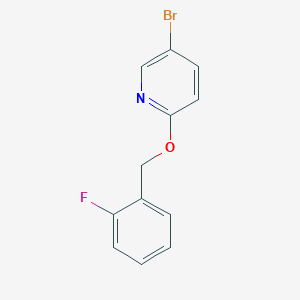
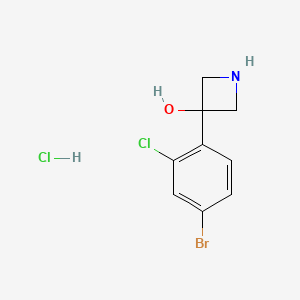
![2-amino-6-benzyl-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2813563.png)
![Methyl 5,5,7,7-tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2813564.png)
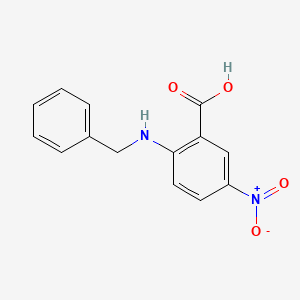
![2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2813566.png)
